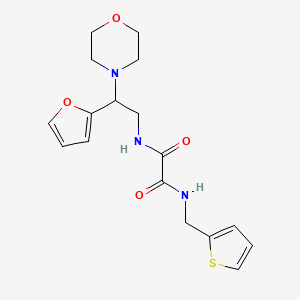

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide

説明

N1-(2-(Furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two heterocyclic substituents: a furan-2-yl moiety linked to a morpholinoethyl group at the N1 position and a thiophen-2-ylmethyl group at the N2 position.

特性

IUPAC Name |

N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c21-16(18-11-13-3-2-10-25-13)17(22)19-12-14(15-4-1-7-24-15)20-5-8-23-9-6-20/h1-4,7,10,14H,5-6,8-9,11-12H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTLFIMQXVEGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

It is known that compounds containing a thiophene nucleus can interact with various biological targets, leading to a wide range of therapeutic effects.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to interact with various biochemical pathways, leading to a wide range of therapeutic effects.

Result of Action

Compounds containing a thiophene nucleus have been reported to have a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects.

生物活性

N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound within the oxalamide class, which has garnered attention for its diverse biological activities. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a furan ring, a morpholino group, and a thiophene moiety. Such structural diversity is crucial for its interaction with biological targets. The molecular formula is with a molecular weight of approximately 371.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O4S |

| Molecular Weight | 371.4 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.

- Receptor Modulation : It can modulate receptor activity through binding interactions facilitated by its functional groups, enhancing or inhibiting signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For instance, research demonstrated that N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(thiophen-2-ylmethyl)oxalamide significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. In vitro tests indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential utility in treating bacterial infections.

Case Studies

-

Case Study on Anticancer Properties :

- Objective : Evaluate the efficacy of the compound against breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.

- : The results support further investigation into its use as a chemotherapeutic agent.

-

Case Study on Antimicrobial Activity :

- Objective : Assess the antibacterial properties against E. coli.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition were measured, showing substantial antibacterial activity compared to control groups.

- : The compound demonstrates potential as an alternative treatment for bacterial infections.

類似化合物との比較

Comparison with Structurally Related Oxalamide Compounds

Key Observations:

- Heterocyclic Influence : The target compound’s furan and thiophene groups contrast with thiazole (Compound 13) or pyridine (S336) in other analogs. These heterocycles may alter binding affinity in biological targets (e.g., viral proteins or microbial enzymes) .

- Morpholine vs. Piperidine/Pyrrolidine: Morpholinoethyl substituents (target compound) could offer improved solubility compared to piperidine (Compound 13) or pyrrolidine () due to morpholine’s oxygen atom .

- Chlorophenyl vs. Thiophen-2-ylmethyl : Chlorophenyl groups (Compounds 13, GMC-3) are common in antiviral/antimicrobial agents, while thiophen-2-ylmethyl (target compound) may introduce distinct electronic or steric effects .

Physicochemical Data:

- LC-MS and Purity : While the target compound’s data are unavailable, analogs like S336 (LC-MS: 409.28 M+H+) and Compound 13 (HPLC: 90%) highlight the importance of purity in functional studies .

- Solubility : Morpholine’s polarity may enhance aqueous solubility compared to adamantyl () or benzyloxy groups .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 undergo rapid metabolism in hepatocytes without amide hydrolysis, relying on oxidation and glucuronidation . The target compound’s morpholinoethyl group may resist hydrolysis but could undergo oxidative dealkylation.

- Toxicity: S336’s NOEL (100 mg/kg bw/day) suggests low risk at flavoring doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。